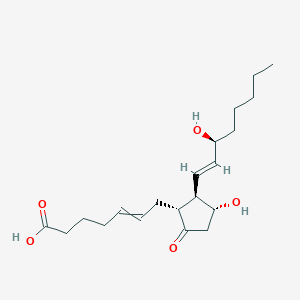
Prostaglandin E2 (Cervidil)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin E2, also known as dinoprostone, is a naturally occurring prostaglandin with significant physiological and pharmacological roles. It is widely used in medical practice, particularly in obstetrics, for inducing labor and cervical ripening. Prostaglandin E2 is marketed under various trade names, including Cervidil, Prostin E2, and Propess .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Prostaglandin E2 is synthesized from arachidonic acid through a series of enzymatic reactions. The process begins with the activation of arachidonic acid by the enzyme phospholipase A2, followed by oxygenation by cyclooxygenase enzymes to form prostaglandin endoperoxides. Specifically, prostaglandin G2 is modified by the peroxidase moiety of the cyclooxygenase enzyme to produce prostaglandin H2, which is then converted to prostaglandin E2 .
Industrial Production Methods: Industrial production of prostaglandin E2 involves the extraction and purification of the compound from biological sources or through chemical synthesis. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the conversion of precursors into the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving prostaglandin E2 include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure optimal yields and product purity .
Major Products Formed: The major products formed from the reactions of prostaglandin E2 include various prostaglandin analogs and derivatives. These products are used in different therapeutic applications, including the treatment of inflammatory conditions and the induction of labor .
Applications De Recherche Scientifique
Prostaglandin E2 has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other prostaglandins and related compounds. In biology, prostaglandin E2 plays a crucial role in cell signaling and regulation of physiological processes. In medicine, it is used for inducing labor, managing postpartum hemorrhage, and treating gestational trophoblastic disease . In industry, prostaglandin E2 is used in the production of pharmaceuticals and as a research tool for studying prostaglandin pathways .
Mécanisme D'action
Prostaglandin E2 exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. In obstetrics, prostaglandin E2 induces cervical ripening and uterine contractions by stimulating the secretion of collagenase, which degrades collagen and increases the water content of the cervix . This facilitates cervical softening and dilation, promoting labor induction .
Comparaison Avec Des Composés Similaires
- Prostaglandin E1 (misoprostol)
- Prostaglandin F2α (dinoprost)
- Prostaglandin D2
- Prostaglandin I2 (prostacyclin)
Prostaglandin E2’s unique properties and applications make it a valuable compound in both clinical and research settings.
Propriétés
Formule moléculaire |
C20H32O5 |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4?,13-12+/t15-,16+,17+,19+/m0/s1 |
Clé InChI |
XEYBRNLFEZDVAW-NDSKFXQUSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC=CCCCC(=O)O)O)O |
SMILES canonique |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12824472.png)
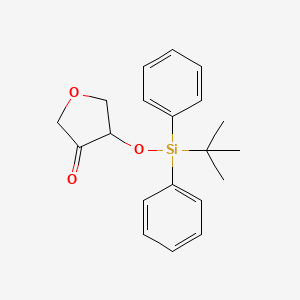
![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B12824490.png)
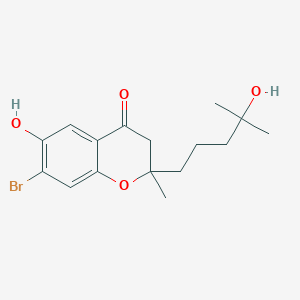
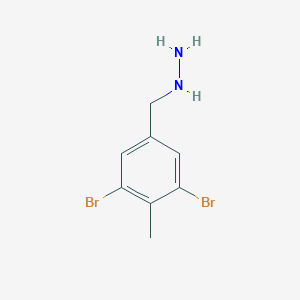


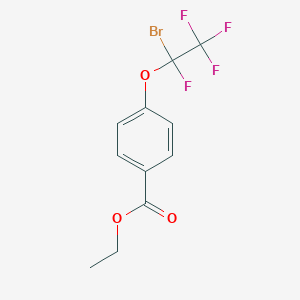
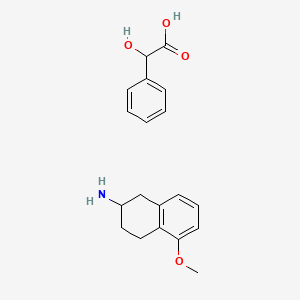

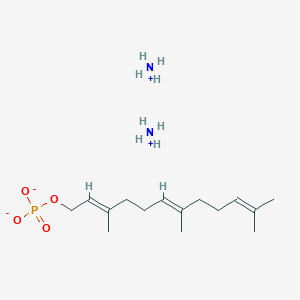


![9,10-dimethoxy-5,6-dihydro-2H-1,3-dioxolano[4,5-g]isoquinolino[3,2-a]isoquinol ine, chloride](/img/structure/B12824565.png)
